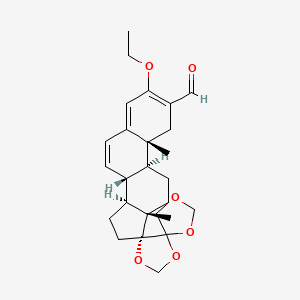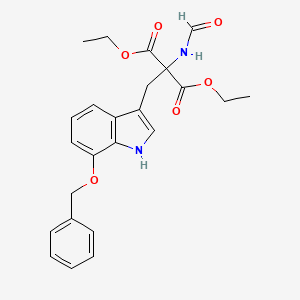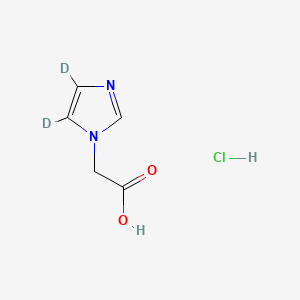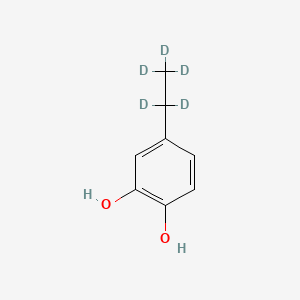
4-Ethylcatechol-d5
Overview
Description
“4-Ethylcatechol-d5” is a chemical compound with the molecular formula C8H10O2 . It is also known as 3,4-Dihydroxyethylbenzene . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a catechol group (a benzene ring with two hydroxyl groups) with an ethyl group attached . The molecular weight is 138.16 g/mol .
Scientific Research Applications
Sensory Evaluation and Electronic Tongue Discrimination in Wine : A study investigated the influence of 4-ethylcatechol (4-EC) on the sensory profile of Merlot wine contaminated with Brettanomyces. The consumer detection threshold (DT) and rejection threshold (CRT) of 4-EC in Merlot were established. An electronic tongue was more sensitive than some consumers in detecting 4-EC, suggesting it as a suitable methodology for detecting subthreshold concentrations of chemical compounds in wine (Diako et al., 2017).
High-Performance Liquid Chromatography for 4-Ethylcatechol Analysis in Wine : A method was developed using high-performance liquid chromatography-coulometric electrochemical array detection (HPLC-CEAD) to analyze 4-ethylcatechol in wine. This method, which requires no sample preparation or analyte derivatization, demonstrated good precision and recovery rates in spiked wine samples (Larcher et al., 2008).
Overview of Microbial Formation and Remediation in Red Wines : This review focuses on the microbial formation of 4-ethylphenol, 4-ethylguaiacol, and 4-ethylcatechol in red wines, their negative impact on aroma, and various preventive and remedial treatments. It also discusses analytical methods for controlling the levels of these compounds in wines (Milheiro et al., 2019).
Metabolic Activation of Carcinogenic Ethylbenzene : This study explored the metabolic transformation of ethylbenzene, which leads to the formation of 4-ethylphenol and subsequently 4-ethylcatechol. The oxidative DNA damage caused by these metabolites was investigated, highlighting a potential carcinogenic mechanism of ethylbenzene (Midorikawa et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-Ethylcatechol-d5 is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of glucuronides, a family of compounds involved in detoxification .
Mode of Action
This compound interacts with its target, β-glucuronidase, by inhibiting its activity . Specifically, it has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM . The kinetic profile suggests that this compound acts as a competitive inhibitor of β-glucuronidase .
Biochemical Pathways
The inhibition of β-glucuronidase by this compound affects the metabolism of glucuronides, potentially impacting various biochemical pathways. For instance, it has been reported that this compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Result of Action
The inhibition of β-glucuronidase activity by this compound can lead to a reduction in the risk of colon cancer . By activating the Nrf2 signaling pathway, this compound may also help protect cells from oxidative stress, thereby contributing to the prevention of various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
It is known that 4-Ethylcatechol, a closely related compound, has been shown to inhibit β-glucuronidase activity . This suggests that 4-Ethylcatechol-d5 may interact with enzymes such as β-glucuronidase and potentially influence biochemical reactions.
Cellular Effects
Studies on 4-Ethylcatechol have shown that it can inhibit β-glucuronidase activity, which could contribute to reducing the risk of colon cancer . This suggests that this compound might also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its non-deuterated counterpart, 4-Ethylcatechol .
properties
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661955 | |
| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189508-64-2 | |
| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


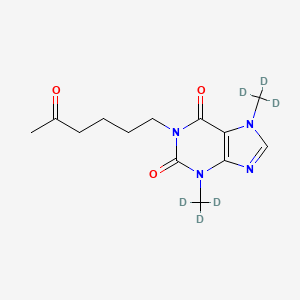
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
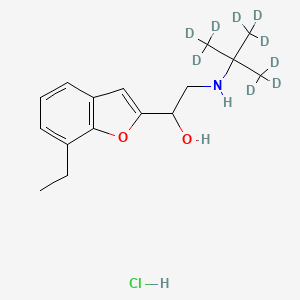


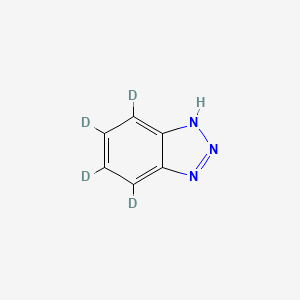


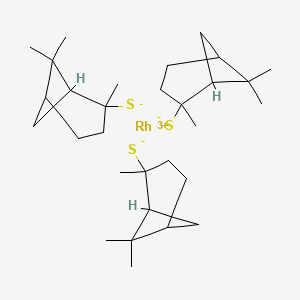
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
